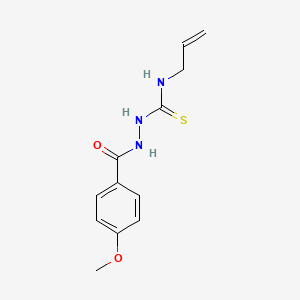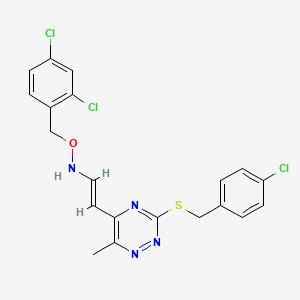![molecular formula C15H23NO3 B2394439 3-([(4-méthoxyphényl)méthyl]amino)propanoate de tert-butyle CAS No. 916759-30-3](/img/structure/B2394439.png)
3-([(4-méthoxyphényl)méthyl]amino)propanoate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an amino propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving esters and amines. Its structural features make it a suitable candidate for investigating the mechanisms of enzymatic transformations.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry: In the industrial sector, tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can participate in various chemical reactions due to its multiple reactive groups .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been used in peptide synthesis, indicating a potential role in protein-related pathways .
Result of Action
Similar compounds have been shown to have various biological activities, such as insecticidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate”. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-{[(4-hydroxyphenyl)methyl]amino}propanoate
- tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
- tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}propanoate
Uniqueness: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is unique due to the presence of the methoxy group on the phenyl ring. This functional group imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further distinguishing this compound from its analogs.
Propriétés
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-5-7-13(18-4)8-6-12/h5-8,16H,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQGNKMGMBTYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

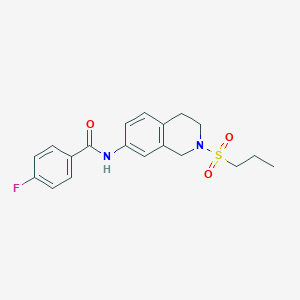
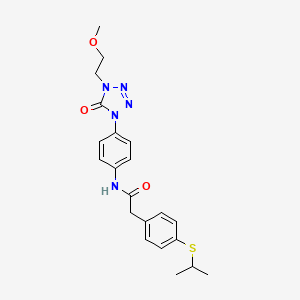
![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)
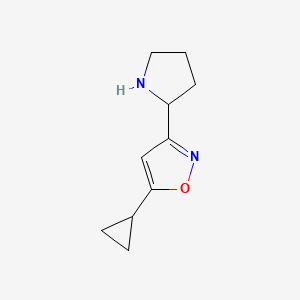

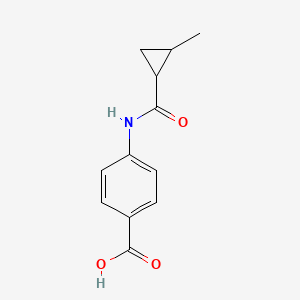

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)
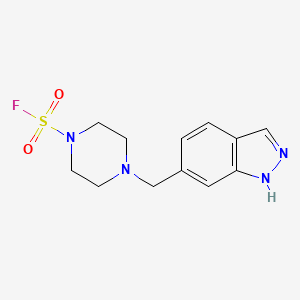
![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)
![Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate](/img/structure/B2394376.png)
